molecular formula C13H17ClN2O B13721468 2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride CAS No. 1172906-16-9

2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride

Cat. No.: B13721468
CAS No.: 1172906-16-9
M. Wt: 252.74 g/mol
InChI Key: JRNCLUJIHHZJBR-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is a specialty product often used in proteomics research and other scientific studies . This compound is known for its unique structure, which includes an amino group, an ethyl group, and an ethoxy group attached to a quinoline ring.

Preparation Methods

The synthesis of 2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride typically involves several steps. One common method includes the reaction of 2-aminoquinoline with ethyl iodide and sodium ethoxide to introduce the ethyl and ethoxy groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride can be compared with other similar compounds, such as:

These compounds share similar quinoline structures but differ in the substituents attached to the ring. The unique combination of the ethyl and ethoxy groups in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

1172906-16-9

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-ethoxy-3-ethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-3-9-7-10-8-11(16-4-2)5-6-12(10)15-13(9)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

JRNCLUJIHHZJBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OCC)N.Cl

Origin of Product

United States

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